3-(3-(2,2-Difluoroethoxy)phenyl)propanoic acid
Description
3-(3-(2,2-Difluoroethoxy)phenyl)propanoic acid is a fluorinated aromatic propanoic acid derivative characterized by a phenyl ring substituted at the meta position with a 2,2-difluoroethoxy group (–OCH₂CF₂H) and a propanoic acid (–CH₂CH₂COOH) side chain. The difluoroethoxy substituent enhances metabolic stability and lipophilicity, making it relevant in medicinal chemistry for drug design, particularly in targeting enzymes or receptors sensitive to fluorinated motifs.
Properties
IUPAC Name |
3-[3-(2,2-difluoroethoxy)phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O3/c12-10(13)7-16-9-3-1-2-8(6-9)4-5-11(14)15/h1-3,6,10H,4-5,7H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDSVJQNMMJNSEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(F)F)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(2,2-Difluoroethoxy)phenyl)propanoic acid typically involves the reaction of 3-(2,2-difluoroethoxy)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3-(2,2-Difluoroethoxy)phenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The difluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of this compound derivatives with additional oxygen-containing functional groups.
Reduction: Formation of 3-(3-(2,2-difluoroethoxy)phenyl)propanol.
Substitution: Formation of various substituted phenylpropanoic acid derivatives.
Scientific Research Applications
3-(3-(2,2-Difluoroethoxy)phenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-(2,2-Difluoroethoxy)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The difluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Fluorinated Ethoxy Substituents
- 2-Methyl-3-(3-(2,2,2-trifluoroethoxy)phenyl)propanoic acid (CAS 2307299-94-9): Differs by a trifluoroethoxy (–OCH₂CF₃) group and a methyl group on the propanoic acid chain. Higher fluorine content increases electronegativity and metabolic resistance compared to the difluoroethoxy analog. Molecular weight: 262.2 vs. ~248.2 for the target compound. Applications: Likely used in drug discovery for enhanced bioavailability .
- 3-[4-(Trifluoromethyl)phenyl]propanoic acid: Features a para-trifluoromethyl (–CF₃) group instead of meta-difluoroethoxy. Crystal structure analysis shows dimerization via hydrogen bonding, a property critical for crystallization and solubility .
Hydroxylated and Non-Fluorinated Analogs
- 3-(3′-Hydroxyphenyl)propanoic acid: Lacks fluorine atoms, with a hydroxyl (–OH) group at the meta position. Acts as a microbial catabolite in human ileal fluid fermentation, linked to antioxidant and anti-inflammatory activities . Lower lipophilicity compared to fluorinated analogs, leading to faster metabolic clearance .
- 3-(Phenyl)propanoic acid: No substituents on the phenyl ring; serves as a baseline for comparing substituent effects. Used in studies to assess the impact of hydroxylation or fluorination on bioactivity .
Modifications to the Propanoic Acid Chain
- 2-(3-Phenoxyphenyl)propanoic acid: Contains a phenoxy (–OPh) group and a methyl branch on the propanoic acid chain. Synthesized via ester hydrolysis under basic conditions, a method applicable to the target compound .
- 3-(4-(Prop-2-ynyloxy)phenyl)propanoic acid: Features an alkyne (–OCH₂C≡CH) substituent, enabling click chemistry applications in drug conjugation or dendrimer synthesis .
Metabolic and Microbial Catabolism
- 3-(3′-Hydroxyphenyl)propanoic acid is a key microbial metabolite from polyphenol degradation, implicated in modulating gut microbiota and reducing oxidative stress .
- Fluorinated analogs like the target compound may resist microbial degradation, prolonging their therapeutic effects .
Receptor Binding and Drug Design
- Rosiglitazone analogs (e.g., SB-219994) with trifluoroethoxy groups exhibit high affinity for PPARγ, a target in diabetes therapy. Stereoselectivity (e.g., (S)-enantiomers) significantly impacts binding efficacy, a consideration for designing the target compound .
- Fluorinated ethoxy groups enhance binding to hydrophobic receptor domains, as seen in insulin sensitizers .
Physical Properties
- Solubility : Fluorinated ethoxy groups reduce water solubility compared to hydroxylated analogs but improve membrane permeability.
- Melting Points: Derivatives like 3-(2-methoxyphenyl)propanoic acid (mp 85–89°C) indicate that substituent position and polarity significantly influence thermal stability .
Biological Activity
3-(3-(2,2-Difluoroethoxy)phenyl)propanoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological properties, particularly focusing on its pharmacological effects, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C13H14F2O3
- Molecular Weight : 256.25 g/mol
The compound features a propanoic acid moiety attached to a phenyl ring, which is further substituted with a difluoroethoxy group. This unique structure may influence its interaction with biological targets.
Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. They are believed to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the biosynthesis of prostaglandins involved in inflammation. For instance, studies on structurally related compounds have shown potent COX-1 and COX-2 inhibition, suggesting that this compound may share similar mechanisms of action .
| Compound | COX-1 Inhibition | COX-2 Inhibition | Antibacterial Activity |
|---|---|---|---|
| 6h | Moderate | High | Yes |
| 6l | High | Very High | Yes |
| Target Compound | TBD | TBD | TBD |
Antimicrobial Activity
The antimicrobial properties of related compounds have been documented, highlighting their effectiveness against various bacterial strains. The presence of the difluoroethoxy group may enhance lipophilicity and membrane permeability, potentially improving the compound's antimicrobial efficacy .
Study on COX Inhibition
A comparative study was conducted to evaluate the COX inhibitory activity of several derivatives of phenylpropionic acids. The results demonstrated that compounds with similar structures to this compound exhibited significant inhibition of COX enzymes, with some derivatives showing better efficacy than traditional NSAIDs like ibuprofen .
Antimicrobial Evaluation
In another study focusing on the synthesis and evaluation of novel propionic acid derivatives, it was found that certain compounds displayed promising antibacterial activity against Gram-positive bacteria. The structure-activity relationship indicated that modifications to the phenyl ring could enhance antimicrobial potency .
The proposed mechanism for the anti-inflammatory activity involves the competitive inhibition of COX enzymes by binding to their active sites. The carboxylic acid group in the compound is critical for this interaction, as it forms hydrogen bonds with key amino acids in the enzyme's active site . Additionally, the difluoroethoxy group may contribute to hydrophobic interactions that stabilize binding.
Pharmacokinetics and ADME Properties
The absorption, distribution, metabolism, and excretion (ADME) profile of related compounds suggests favorable pharmacokinetic properties. Predictions indicate good oral bioavailability and metabolic stability, which are essential for therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
